Cas no 86-20-4 (9-Ethyl-3-nitro-9H-carbazole)

9-Ethyl-3-nitro-9H-carbazole structure
9-Ethyl-3-nitro-9H-carbazole structure
Nome do Produto:9-Ethyl-3-nitro-9H-carbazole
N.o CAS:86-20-4
MF:C14H12N2O2
MW:240.257283210754
MDL:MFCD00022215
CID:34369
PubChem ID:24879353

9-Ethyl-3-nitro-9H-carbazole Propriedades químicas e físicas

Nomes e Identificadores

    • 3-Nitro-N-ethyl Carbazole
    • N-Ethyl-3-nitrocarbazole
    • 9-Ethyl-3-nitrocarbazole
    • 3-Nitro-9-ethylcarbazole
    • 9-Aethyl-3-nitro-carbazol
    • 9-Ethyl-3-nitro-9H-carbazole
    • 9-Ethyl-3-nitrocarbazol
    • 9-ethyl-3-nitro-carbazole
    • 9-Ethyl-3-nitrocarbazole1000µg
    • 9H-Carbazole,9-ethyl-3-nitro
    • Carbazole,9-ethyl-3-nitro
    • ethyl-9 nitro-3 carbazole
    • 3-Nitro-N-ethylcarbazole
    • NSC-17817
    • Piperilatehydrochloride
    • UNII-00X39KP0AS
    • E85384
    • EINECS 201-655-7
    • AC-18965
    • 3-Nitro-9-ethyl-9H-carbazole
    • CCG-253850
    • CS-0204377
    • HMS2640P13
    • 6-NITRO-9-ETHYLCARBAZOLE
    • MFCD00022215
    • MLS001018110
    • AS-14545
    • NCGC00246000-01
    • 9-Ethyl-3-nitrocarbazole, 98%
    • AKOS015916654
    • NSC17817
    • Tox21_301272
    • NCGC00256185-01
    • Oprea1_271225
    • 86-20-4
    • AKOS001030159
    • SMR000354314
    • A841576
    • 9-ethyl-3-nitro-9H-carbazol
    • CHEMBL1366879
    • DTXCID8024995
    • CAS-86-20-4
    • NSC 17817
    • 9H-Carbazole, 9-ethyl-3-nitro-
    • FT-0631405
    • W-109312
    • 9-Ethyl-3-nitro-9H-carbazole #
    • SCHEMBL149167
    • Q27231385
    • Z56759381
    • 00X39KP0AS
    • Carbazole, 9-ethyl-3-nitro-
    • DTXSID0044995
    • 9-Ethyl-3-nitro-9H-carbazole (ACI)
    • Carbazole, 9-ethyl-3-nitro- (7CI, 8CI)
    • DB-056917
    • 9H-Carbazole,9-ethyl-3-nitro-
    • NS00004950
    • MDL: MFCD00022215
    • Inchi: 1S/C14H12N2O2/c1-2-15-13-6-4-3-5-11(13)12-9-10(16(17)18)7-8-14(12)15/h3-9H,2H2,1H3
    • Chave InChI: WONHLSYSHMRRGO-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=C2C3C(N(C2=CC=1)CC)=CC=CC=3)=O

Propriedades Computadas

  • Massa Exacta: 240.09000
  • Massa monoisotópica: 240.089878
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 18
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 328
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 3.5
  • Contagem de Tautomeros: nothing
  • Carga de Superfície: 0
  • Superfície polar topológica: 50.8

Propriedades Experimentais

  • Cor/Forma: Yellow crystalline powder
  • Densidade: 1.27
  • Ponto de Fusão: 128-130 °C (lit.)
  • Ponto de ebulição: 362.3 °C at 760 mmHg
  • Ponto de Flash: 362.3 °C at 760 mmHg
  • Índice de Refracção: 1.654
  • PSA: 50.75000
  • LogP: 4.24580
  • Pressão de vapor: 0.0±0.8 mmHg at 25°C
  • Solubilidade: Not determined

9-Ethyl-3-nitro-9H-carbazole Informações de segurança

9-Ethyl-3-nitro-9H-carbazole Dados aduaneiros

  • CÓDIGO SH:2933990090
  • Dados aduaneiros:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

9-Ethyl-3-nitro-9H-carbazole Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
abcr
AB509428-25 g
3-Nitro-N-ethyl carbazole; 98%
86-20-4
25g
€502.50 2023-06-14
Ambeed
A409629-25g
9-Ethyl-3-nitro-9H-carbazole
86-20-4 98%
25g
$236.0 2025-02-26
TRC
E926950-2.5g
9-Ethyl-3-nitro-9H-carbazole
86-20-4
2.5g
$ 80.00 2022-06-05
Chemenu
CM344641-25g
9-Ethyl-3-nitrocarbazole
86-20-4 95%+
25g
$*** 2023-05-29
abcr
AB509428-1g
3-Nitro-N-ethyl carbazole, 98%; .
86-20-4 98%
1g
€96.70 2025-02-20
abcr
AB509428-25g
3-Nitro-N-ethyl carbazole, 98%; .
86-20-4 98%
25g
€612.90 2025-02-20
1PlusChem
1P004KJJ-25g
9H-Carbazole,9-ethyl-3-nitro-
86-20-4 98%
25g
$226.00 2025-02-21
Crysdot LLC
CD11042316-100g
9-Ethyl-3-nitro-9H-carbazole
86-20-4 97%
100g
$554 2024-07-18
Chemenu
CM344641-5g
9-Ethyl-3-nitrocarbazole
86-20-4 95%+
5g
$*** 2023-05-29
abcr
AB509428-5 g
3-Nitro-N-ethyl carbazole; 98%
86-20-4
5g
€223.80 2023-06-14

9-Ethyl-3-nitro-9H-carbazole Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Solvents: Acetic acid ;  5 min, rt
1.2 Reagents: Cupric nitrate Solvents: Acetic acid ,  Acetic anhydride ;  rt; 45 min, 60 °C
1.3 Solvents: Water ;  rt
2.1 Reagents: Sodium hydride Catalysts: Tetrabutylammonium bromide Solvents: Tetrahydrofuran ;  10 min, rt
2.2 Solvents: Tetrahydrofuran ;  10 min, rt
Referência
Carbazole N-substituent effect upon DTMA: stabilizing and photochromic modulating
Huo, Zhiming; et al, Tetrahedron, 2013, 69(42), 8964-8973

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Nitric acid Solvents: 1,2-Dichloroethane ,  Water
Referência
Nitration of carbazole and N-alkylcarbazoles
Zhang, Shufen; et al, Dyes and Pigments, 1995, 27(4), 287-96

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Nitric acid Solvents: 1,2-Dichloroethane ;  2.5 h, 10 °C
Referência
Synthesis of sumitone fast violet RL and its intermediate
Xie, Qiu-sheng, Ranliao Yu Ranse, 2003, 40(4), 198-200

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Sodium hydride Catalysts: Tetrabutylammonium bromide Solvents: Tetrahydrofuran ;  10 min, rt
1.2 Solvents: Tetrahydrofuran ;  10 min, rt
Referência
Carbazole N-substituent effect upon DTMA: stabilizing and photochromic modulating
Huo, Zhiming; et al, Tetrahedron, 2013, 69(42), 8964-8973

Synthetic Routes 5

Condições de reacção
Referência
Thermal nitration of olefins with tetranitromethane. Evidence for homolytic initiation of a chain mechanism
Masnovi, J. M.; et al, Recueil des Travaux Chimiques des Pays-Bas, 1986, 105(9), 286-95

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Nitric acid
2.1 Reagents: Sodium nitrite ,  Hydrochloric acid
Referência
Study of 3-acetamido-9-ethylcarbazole nitration reactions
Lancelot, Jean Charles; et al, Journal of Heterocyclic Chemistry, 1981, 18(7), 1281-5

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Sodium hydroxide Catalysts: Benzenemethanaminium, N,N,N-triethyl-, perchlorate (1:1) Solvents: Benzene ,  Water
2.1 Reagents: Nitric acid Solvents: 1,2-Dichloroethane ,  Water
Referência
Nitration of carbazole and N-alkylcarbazoles
Zhang, Shufen; et al, Dyes and Pigments, 1995, 27(4), 287-96

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Nitric acid Solvents: 1,2-Dichloroethane ,  Water ;  30 min, 10 °C; 1 h, 10 °C
Referência
Crystal structure, DFT and electrochemical property of a novel C3-symmetrical 1,3,5-Tri(9-ethyl-6-nitrocarbazol -3-yl) benzene
Dong, Jin-Long; et al, Chinese Journal of Structural Chemistry, 2019, 38(9), 1455-1462

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid
Referência
Study of 3-acetamido-9-ethylcarbazole nitration reactions
Lancelot, Jean Charles; et al, Journal of Heterocyclic Chemistry, 1981, 18(7), 1281-5

9-Ethyl-3-nitro-9H-carbazole Raw materials

9-Ethyl-3-nitro-9H-carbazole Preparation Products

Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:86-20-4)9-Ethyl-3-nitrocarbazole
sfd15201
Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito
Amadis Chemical Company Limited
(CAS:86-20-4)9-Ethyl-3-nitro-9H-carbazole
A841576
Pureza:99%
Quantidade:25g
Preço ($):271.0